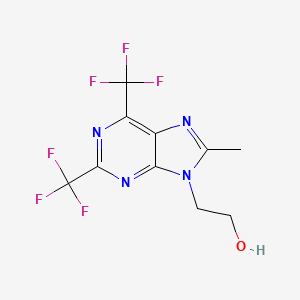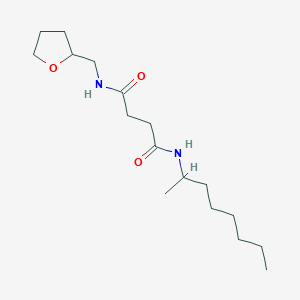![molecular formula C8H12N2S B12442138 ((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B12442138.png)
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((5,6-Dihidro-4h-ciclopenta[b]tiofen-2-il)metil)hidrazina: es un compuesto orgánico con la fórmula molecular C8H12N2S. Es un derivado del ciclopenta[b]tiofeno, que presenta un grupo funcional hidrazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ((5,6-Dihidro-4h-ciclopenta[b]tiofen-2-il)metil)hidrazina típicamente implica la reacción de derivados de ciclopenta[b]tiofeno con hidrazina. Un método común incluye los siguientes pasos:
Material de partida: El ciclopenta[b]tiofeno se utiliza como material de partida.
Reacción con hidrazina: El derivado de ciclopenta[b]tiofeno se hace reaccionar con hidrazina en condiciones controladas, a menudo en presencia de un catalizador o bajo condiciones de reflujo para facilitar la reacción.
Métodos de producción industrial
Los métodos de producción industrial para ((5,6-Dihidro-4h-ciclopenta[b]tiofen-2-il)metil)hidrazina no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de los métodos a escala de laboratorio, centrándose en el rendimiento, la pureza y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
((5,6-Dihidro-4h-ciclopenta[b]tiofen-2-il)metil)hidrazina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes derivados de hidrazina.
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Reactivos de sustitución: Los agentes halogenantes y los agentes alquilantes se utilizan comúnmente para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados de hidrazina sustituidos. .
Aplicaciones Científicas De Investigación
((5,6-Dihidro-4h-ciclopenta[b]tiofen-2-il)metil)hidrazina tiene varias aplicaciones de investigación científica:
Química medicinal: Se explora su potencial como farmacóforo en el diseño y desarrollo de fármacos.
Ciencia de materiales: El compuesto se estudia por sus propiedades electrónicas, convirtiéndolo en un candidato para su uso en semiconductores orgánicos y otros materiales electrónicos.
Estudios biológicos: Los investigadores investigan su actividad biológica, incluidas las posibles propiedades antimicrobianas y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de ((5,6-Dihidro-4h-ciclopenta[b]tiofen-2-il)metil)hidrazina implica su interacción con objetivos moleculares específicos. El grupo hidrazina puede formar enlaces covalentes con sitios nucleofílicos en proteínas y otras biomoléculas, lo que potencialmente altera su función. Esta interacción puede conducir a diversos efectos biológicos, incluida la inhibición de la actividad enzimática y la interferencia con los procesos celulares. .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de ciclopenta[b]tiofeno: Compuestos como la 5,6-Dihidro-4H-ciclopenta[b]tiofen-4-ilamina comparten similitudes estructurales.
Derivados de hidrazina: Otros compuestos que contienen hidrazina, como la fenilhidrazina, exhiben reactividad similar.
Unicidad
((5,6-Dihidro-4h-ciclopenta[b]tiofen-2-il)metil)hidrazina es única debido a la combinación del núcleo de ciclopenta[b]tiofeno y el grupo funcional hidrazina.
Propiedades
Fórmula molecular |
C8H12N2S |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethylhydrazine |
InChI |
InChI=1S/C8H12N2S/c9-10-5-7-4-6-2-1-3-8(6)11-7/h4,10H,1-3,5,9H2 |
Clave InChI |
OSGQFTWCSLBJGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)SC(=C2)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
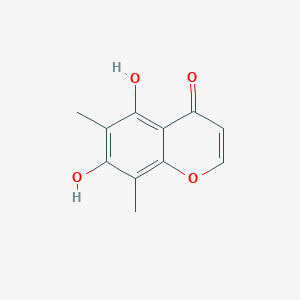
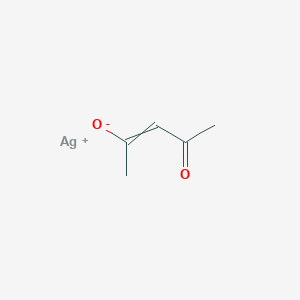
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)

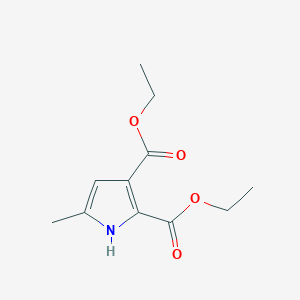
![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)


![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
